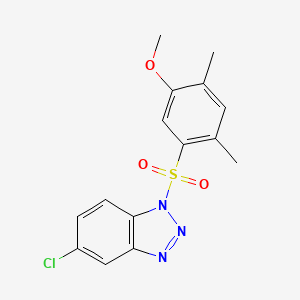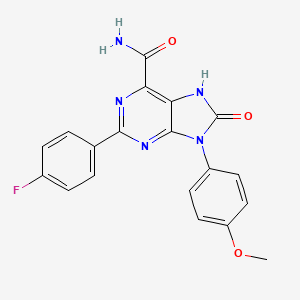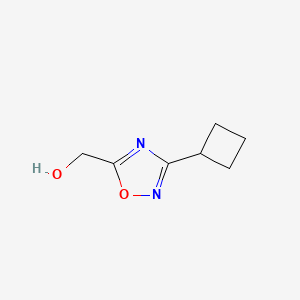![molecular formula C25H15NO3 B2488132 6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 102809-74-5](/img/structure/B2488132.png)
6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related benzo[de]isoquinoline-1,3-dione derivatives involves various chemical reactions that provide insights into methodologies that could be adapted for synthesizing 6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. A significant method involves the reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with 6,7-dimethoxy-3,4-dihydroisoquinoline, leading to derivatives through oxidation processes and studied by X-ray structural analysis (Aliev et al., 1997). Furthermore, cascade reactions of N-alkyl-N-methacryloyl benzamide with aryl aldehydes have been developed to generate isoquinoline-1,3(2H,4H)-dione derivatives, providing a pathway that could be leveraged for the synthesis of the target compound (Zhao et al., 2014).
Molecular Structure Analysis
The molecular structure of benzo[de]isoquinoline-1,3-dione derivatives has been explored through various analytical techniques, including X-ray structural analysis. These studies reveal intricate details about the molecular conformation and crystal structure, essential for understanding the chemical behavior and potential applications of these compounds (Aliev et al., 1997).
Chemical Reactions and Properties
Research has demonstrated that benzo[de]isoquinoline-1,3-dione derivatives undergo various chemical reactions, leading to a wide range of products with diverse properties. For example, oxidative decarbonylative coupling of aliphatic aldehydes with methacryloyl benzamides generates alkyl-substituted isoquinoline-1,3(2H,4H)-diones under metal-free conditions, illustrating the compound's versatility in chemical synthesis (Pan et al., 2017).
Physical Properties Analysis
The physical properties of benzo[de]isoquinoline-1,3-dione derivatives, such as thermal stability and fluorescence, have been characterized using various techniques. A study combining experimental and computational approaches reported the synthesis and characterization of a derivative, highlighting its high thermal stability and significant nonlinear optical (NLO) properties, which could be indicative of the physical characteristics of this compound (Kumar et al., 2019).
Chemical Properties Analysis
The chemical properties of benzo[de]isoquinoline-1,3-dione derivatives, such as reactivity and potential as chemosensors, have been explored. New derivatives synthesized by reacting with ethylenediamine and hydrazine exhibited high chemosensor selectivity in the determination of anions, suggesting the versatility of these compounds in chemical sensing applications (Tolpygin et al., 2012).
Future Directions
properties
IUPAC Name |
6-benzoyl-2-phenylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO3/c27-23(16-8-3-1-4-9-16)19-14-15-21-22-18(19)12-7-13-20(22)24(28)26(25(21)29)17-10-5-2-6-11-17/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPMWWJPXHCQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2488049.png)



![(1R,2R)-2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2488054.png)
![(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride](/img/structure/B2488057.png)
![1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2488059.png)

![1-[(4-methylphenyl)methyl]-N-(3-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2488063.png)
![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2488064.png)
![1-ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2488068.png)


